Isox dual
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Overview
Description
Isox dual is a dual CBP/p300 and BRD4 bromodomain inhibitor . It is a potent dual inhibitor of the bromodomain of CREB binding protein (CBP BRD) and bromodomain-containing protein 4 (BRD4) . The IC50 values are 0.65 and 1.5 μM for CBP and BRD4 respectively . It downregulates IL-6, IL-1β, and IFN-β in macrophages .
Synthesis Analysis
The synthesis of Isox dual has been optimized and scaled up . The key transformation in the synthesis is a one-pot nitro-reduction and in situ cyclisation sequence, where exposure of nitroaniline to sodium dithionite in the presence of aldehyde facilitated the installation of the benzimidazole framework in one synthetic operation . The late-stage alkylation of phenol to furnish Isox dual was also of modest yield .
Molecular Structure Analysis
The molecular formula of Isox dual is C31H41N5O3 . It is structurally related to a series of CBP/p300 and BRD4 bromodomain inhibitors through a benzimidazole central scaffold with an adjoining 3,5-dimethylisoxazole group, which acts as an acetylated lysine (KAc) mimic .
Chemical Reactions Analysis
The chemical reactivity of Isox dual has been analyzed in the context of its synthesis . The key transformation in the synthesis is a one-pot nitro-reduction and in situ cyclisation sequence .
Physical And Chemical Properties Analysis
Isox dual is a white to beige powder . It is soluble to 100 mM in 1eq. HCl and to 50 mM in DMSO .
Scientific Research Applications
To provide a comprehensive understanding, it's important to note that while Isox dual has specific applications, many of the available studies discuss the broader concept of "dual-use research." This term refers to research that has the potential to be used for beneficial and harmful purposes, especially in the context of bioterrorism or nuclear warfare. This broader topic has been explored in various studies, such as those by Selgelid (2013), Shao (2012), Resnik (2013, 2009), and others, to understand the ethical and policy implications surrounding dual-use research (Selgelid, 2013), (Shao, 2012), (Resnik, 2013), (Resnik, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O3/c1-23-31(24(2)39-33-23)26-9-12-29-28(22-26)32-30(36(29)16-15-35-17-20-37-21-18-35)13-8-25-6-10-27(11-7-25)38-19-5-14-34(3)4/h6-7,9-12,22H,5,8,13-21H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDQWCDANVEBQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC=C(C=C4)OCCCN(C)C)CCN5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601103003 |
Source
|
Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601103003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isox dual | |
CAS RN |
1962928-22-8 |
Source
|
Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1962928-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601103003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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